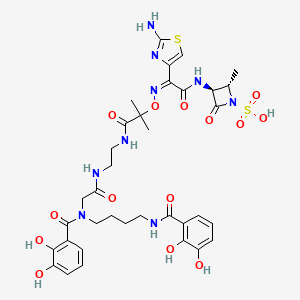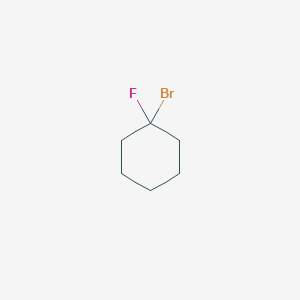
N'-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea is a synthetic organic compound characterized by its unique chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea typically involves the reaction of 4-chloroaniline with isocyanates under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the urea linkage. The reaction is usually conducted at room temperature to avoid any side reactions .
Industrial Production Methods
In an industrial setting, the production of N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways. This inhibition is achieved through the binding of the compound to the active site of the enzyme, thereby preventing the substrate from accessing the site .
Comparación Con Compuestos Similares
Similar Compounds
- N’-(4-Methylphenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea
- N’-(4-Bromophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea
- N’-(4-Fluorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea
Uniqueness
N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity in substitution reactions compared to its methyl, bromo, and fluoro analogs. Additionally, the chloro group enhances the compound’s ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
2572-41-0 |
|---|---|
Fórmula molecular |
C12H15ClN2O |
Peso molecular |
238.71 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-1-methyl-1-(2-methylprop-1-enyl)urea |
InChI |
InChI=1S/C12H15ClN2O/c1-9(2)8-15(3)12(16)14-11-6-4-10(13)5-7-11/h4-8H,1-3H3,(H,14,16) |
Clave InChI |
SEADFNPOZMKZQF-UHFFFAOYSA-N |
SMILES canónico |
CC(=CN(C)C(=O)NC1=CC=C(C=C1)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl (1S,4aS,5S,7aS)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14755281.png)

![[2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone)](/img/structure/B14755287.png)
![1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane](/img/structure/B14755293.png)







